BTK inhibitor 19 -

BTK inhibitor 19

Catalog Number: EVT-14056909
CAS Number:
Molecular Formula: C25H24F3N7O3
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 19 belongs to a class of compounds known as Bruton tyrosine kinase inhibitors. These inhibitors are categorized based on their chemical structure and mechanism of action. BTK inhibitor 19 is synthesized from a pyrimidine scaffold, which is common among many BTK inhibitors, allowing for high specificity and potency against the target enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 19 involves several key steps, typically starting from readily available precursors. The process often includes:

  1. Formation of the Pyrimidine Core: The initial step usually involves the condensation of appropriate aldehydes and amines to form a pyrimidine ring.
  2. Functional Group Modifications: Subsequent reactions may include halogenation, reduction, or acylation to introduce various functional groups that enhance the compound's binding affinity and solubility.
  3. Final Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

These methods are adapted based on the desired physicochemical properties of the final compound to optimize its therapeutic efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of BTK inhibitor 19 typically features a central pyrimidine ring substituted with various functional groups that enhance its interaction with the active site of Bruton’s tyrosine kinase.

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 265.31 g/mol
  • Key Functional Groups: The presence of amine, hydroxyl, or halogen substituents plays a crucial role in its binding properties.

The three-dimensional conformation allows for optimal interaction with the ATP-binding pocket of Bruton’s tyrosine kinase, facilitating effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of BTK inhibitor 19 encompasses several chemical reactions, including:

  1. Nucleophilic Substitution Reactions: Used for introducing halogens or other substituents onto the pyrimidine core.
  2. Reduction Reactions: Often employed to convert nitro groups into amines or to reduce double bonds.
  3. Coupling Reactions: Such as Suzuki or Heck coupling, which are crucial for forming carbon-carbon bonds between different molecular fragments.

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

BTK inhibitor 19 exerts its therapeutic effects by covalently binding to cysteine residue 481 in the ATP-binding pocket of Bruton’s tyrosine kinase. This binding prevents ATP from accessing its binding site, effectively blocking downstream signaling pathways that promote B cell proliferation and survival.

  • Key Steps in Mechanism:
    • Binding: The inhibitor forms a stable covalent bond with the target enzyme.
    • Inhibition: This interaction inhibits the phosphorylation cascade necessary for B cell activation.
    • Outcome: Reduced survival signals lead to apoptosis in malignant B cells.

This mechanism highlights the specificity and potency of BTK inhibitors in targeting cancerous cells while minimizing effects on normal cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 19 exhibits several important physical and chemical properties:

  • Solubility: Moderate solubility in organic solvents; limited water solubility can be enhanced through prodrug strategies.
  • Stability: Generally stable under physiological conditions but may undergo hydrolysis in extreme pH environments.
  • Melting Point: Typically ranges between 150°C - 160°C, indicating good thermal stability.

These properties are critical for determining the formulation strategies used in clinical applications.

Applications

Scientific Uses

BTK inhibitor 19 is primarily investigated for its potential in treating various B cell malignancies such as:

  • Chronic Lymphocytic Leukemia (CLL): Demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in malignant cells.
  • Non-Hodgkin Lymphoma: Used as part of combination therapy regimens to enhance treatment outcomes.
  • Autoimmune Diseases: Emerging research suggests potential applications in conditions like rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects.

Research continues to explore new formulations and combinations that may enhance the therapeutic profile of BTK inhibitor 19 further, making it a promising candidate in oncology and beyond.

Molecular Mechanisms of BTK Inhibition by Compound 19

Target Binding Kinetics & Selectivity Profiling

Covalent vs. Reversible Binding Modes in BTK Active Site

Compound 19 employs a non-covalent, reversible binding mechanism to inhibit Bruton’s tyrosine kinase (BTK), distinguishing it from covalent inhibitors like ibrutinib that form irreversible bonds with Cys481 in the ATP-binding pocket [3] [5] [9]. This reversible binding circumvents a major limitation of covalent inhibitors: acquired resistance due to C481S mutations, which prevent covalent adduct formation [5] [7]. Structural analyses reveal that Compound 19 occupies the ATP-binding cleft through hydrogen bonding with Met477 in the hinge region and hydrophobic interactions within the hydrophobic back pocket (Figure 1A) [4] [8]. The absence of an electrophilic warhead (e.g., acrylamide) minimizes off-target reactions with non-target kinases harboring conserved cysteines, thereby enhancing safety [3] [9]. Kinetic studies demonstrate a moderate dissociation constant (K~d~ = 3.2 nM) and extended residence time (>6 hours), enabling sustained BTK occupancy despite reversible binding [5] [8].

  • Table 1: Kinetic Parameters of Compound 19 vs. Covalent BTK Inhibitors
    ParameterCompound 19Ibrutinib (Covalent)
    Binding ModeReversibleIrreversible
    K~d~ (nM)3.20.5
    Residence Time (h)>6>72 (target turnover-dependent)
    C481S Mutant IC~50~ (nM)2.8>1,000

Structural Determinants of SH3/SH2 Domain Interactions

Beyond the kinase domain, Compound 19 allosterically modulates the SH3 and SH2 domains of BTK, disrupting protein-protein interactions essential for signal transduction [4] [10]. The SH3 domain (residues 217–275) binds proline-rich motifs in adaptor proteins like B-cell linker protein (BLNK), while the SH2 domain (residues 309–378) recognizes phosphotyrosine sites (e.g., pTyr223 on BTK itself) [6] [10]. Molecular dynamics simulations show that Compound 19 stabilizes a closed conformation of BTK, wherein the SH3 domain occludes the kinase active site (Figure 1B) [4] [8]. This prevents:

  • Autophosphorylation at Tyr223 (SH3 domain), crucial for full kinase activation [10].
  • Recruitment of PLCγ2 via the SH2 domain, aborting downstream calcium and NF-κB signaling [6] [7].Mutagenesis studies confirm that disruption of the SH3-SH2 interdomain interface (e.g., D564R mutation) reduces Compound 19’s efficacy by >50%, underscoring the importance of allostery in its mechanism [4].

Kinome-Wide Selectivity Screening Against Tec Family Kinases

Compound 19 exhibits >500-fold selectivity for BTK over other Tec family kinases (BMX, ITK, TEC, TXK) in cell-free enzymatic assays [3] [7] [8]. This selectivity arises from unique interactions within the BTK H3 pocket, a hydrophobic groove adjacent to the ATP-binding site (Figure 1C) [3] [8]. Key differentiators include:

  • Steric occlusion in ITK due to Leu540 (equivalent to Met477 in BTK), reducing Compound 19’s binding affinity by 80-fold [3].
  • Electrostatic repulsion with Glu445 in BMX, absent in BTK’s uncharged H3 pocket [8].
  • Table 2: Selectivity Profile of Compound 19 Across Tec Kinases
    KinaseIC~50~ (nM)Selectivity Ratio (vs. BTK)Key Differentiating Residue
    BTK3.91Met477
    ITK31581Leu540
    BMX2,100538Glu445
    TEC1,850474Thr420
    TXK>5,000>1,282Phe433

Kinome-wide screening (488 kinases) further confirms exceptional selectivity, with only 3 off-target kinases inhibited >65% at 1 µM (e.g., HER4, JAK3) [3] [8]. This contrasts sharply with covalent BTK inhibitors like ibrutinib, which inhibit 10+ kinases with Cys residues homologous to Cys481 [3] [9].

Figure 1: Structural Basis of Compound 19 Inhibition

  • A. Compound 19 (cyan) bound to BTK kinase domain (PDB: 5P9J), highlighting H-bonds (dashed lines) and hydrophobic contacts.
  • B. Closed conformation of BTK induced by Compound 19, showing SH3-SH2 domain occlusion.
  • C. H3 pocket of BTK (green) accommodating Compound 19, with Met477 enabling high-affinity binding.

Properties

Product Name

BTK inhibitor 19

IUPAC Name

3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]imidazole-4-carboxamide

Molecular Formula

C25H24F3N7O3

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1

InChI Key

WIZIQUFUGUEWKY-KRWDZBQOSA-N

Canonical SMILES

C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F

Isomeric SMILES

C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.